Omigapil - 634202-78-1

Omigapil

Catalog Number: EVT-10915320
CAS Number: 634202-78-1
Molecular Formula: C19H17NO
Molecular Weight: 275.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CGP-3466 is a dibenzooxepine.
Omigapil has been used in trials studying the treatment of Congenital Muscular Dystrophy.
Overview

Omigapil is a neuroprotective compound that was initially developed by Novartis and is now under the purview of Santhera Pharmaceuticals. It has been investigated primarily for its potential in treating neurodegenerative diseases, including Parkinson's disease and amyotrophic lateral sclerosis, although its development for these conditions was ultimately discontinued due to insufficient efficacy. Currently, Omigapil is being explored for its therapeutic potential in congenital muscular dystrophy, particularly laminin-α2-deficient congenital muscular dystrophy (MDC1A) .

Source and Classification

Omigapil is classified as a neuroprotective agent. Its chemical structure is characterized by a tricyclic framework, which differentiates it from other compounds such as selegiline, a monoamine oxidase inhibitor. Unlike selegiline, Omigapil does not produce amphetamine metabolites, making it a potentially safer alternative in neurodegenerative therapies .

Synthesis Analysis

Methods and Technical Details

Omigapil was first synthesized at Ciba-Geigy in Basel, Switzerland. The synthesis process involves multiple steps that can include various organic reactions such as condensation and cyclization to achieve the desired tricyclic structure. The specific details of the synthetic route have not been extensively documented in public literature, but advancements in synthetic methodologies suggest that modern techniques could enhance yield and purity .

Chemical Reactions Analysis

Reactions and Technical Details

Omigapil engages in several chemical reactions:

  • Reduction Reactions: While specific reduction pathways are not well-documented, similar compounds often undergo reduction under appropriate conditions.
  • Substitution Reactions: Omigapil can participate in substitution reactions due to its functional groups, allowing for potential modifications that could enhance its pharmacological properties .
Mechanism of Action

Omigapil's mechanism primarily involves the inhibition of programmed cell death (apoptosis). It binds to glyceraldehyde 3-phosphate dehydrogenase (GAPDH), preventing its S-nitrosylation. This action inhibits the activation of pro-apoptotic gene expression mediated by GAPDH and the ubiquitin ligase SIAH1. By blocking this pathway, Omigapil helps maintain neuronal survival under stress conditions typical of neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 295.35 g/mol
  • Solubility: Omigapil has been shown to have good solubility profiles conducive to oral bioavailability.
  • Stability: The compound displays stability under physiological conditions, which is critical for its therapeutic applications.

Research indicates that Omigapil can effectively cross the blood-brain barrier, an essential property for drugs targeting central nervous system disorders .

Applications

Scientific Uses

Omigapil is currently being researched for several applications:

  • Neuroprotection: Its primary application remains in the field of neuroprotection against degenerative diseases such as Parkinson's disease.
  • Congenital Muscular Dystrophy: The drug is under investigation for treating congenital muscular dystrophies linked to laminin deficiencies, particularly focusing on improving muscle function and survival in affected individuals .

Properties

CAS Number

634202-78-1

Product Name

Omigapil

IUPAC Name

N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

InChI

InChI=1S/C19H17NO/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19/h1,4-11,13H,12,14H2,2H3

InChI Key

QLMMOGWZCFQAPU-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.